![molecular formula C14H21NO2 B12583134 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione CAS No. 646520-37-8](/img/structure/B12583134.png)
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a cyclohexa-3,5-diene-1,2-dione core substituted with a tert-butylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione with secondary amines such as piperidine, morpholine, or 1-methylpiperazine in isopropanol. This reaction proceeds via Michael addition and ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanisms, forming a mixture of products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, time, and solvent choice is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, diol derivatives, and various substituted cyclohexadiene compounds.
Wissenschaftliche Forschungsanwendungen
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes. For instance, it inhibits the enzyme tyrosinase, which is involved in the synthesis of melanin. This inhibition occurs through competitive binding at the enzyme’s active site, preventing the oxidation of phenolic substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexa-3,5-diene-1,2-dione: This compound shares a similar cyclohexadiene core but lacks the tert-butylamino group.
2-tert-Butylcyclohexa-2,5-diene-1,4-dione: Another related compound with a different substitution pattern on the cyclohexadiene ring.
Uniqueness
4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione is unique due to the presence of the tert-butylamino group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
646520-37-8 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-[4-(tert-butylamino)butyl]cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)15-9-5-4-6-11-7-8-12(16)13(17)10-11/h7-8,10,15H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
VVAFZEIERWEFSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCCCCC1=CC(=O)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


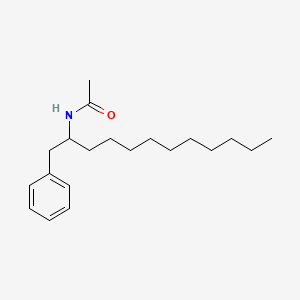
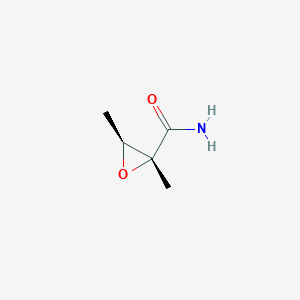
![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
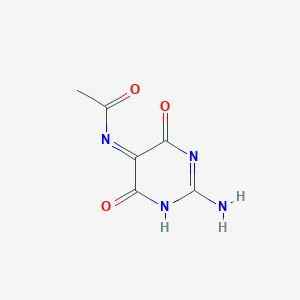

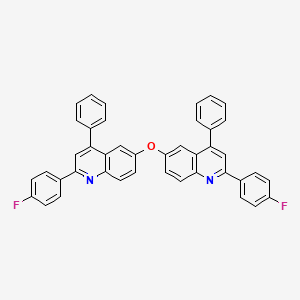
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
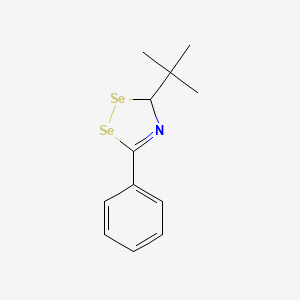
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)

